1-ethyl-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine
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Overview
Description
1-Ethyl-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an ethyl group, a fluorophenylmethyl group, and a methyl group attached to the pyrazole ring. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various fields of research.
Preparation Methods
The synthesis of 1-ethyl-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
1-Ethyl-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methyl group attached to the pyrazole ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the nitro group (if present) to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
1-Ethyl-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study the effects of pyrazole derivatives on various biological systems. It may serve as a lead compound for developing new drugs or as a tool for probing biological pathways.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It may exhibit activity against specific diseases or conditions, making it valuable for medicinal chemistry research.
Industry: In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-Ethyl-N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine can be compared with other pyrazole derivatives to highlight its uniqueness. Similar compounds include:
1-ethyl-3-methyl-1H-pyrazol-4-amine: Lacks the fluorophenylmethyl group, which may result in different chemical and biological properties.
N-[(3-fluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine: Lacks the ethyl group, which may affect its reactivity and interactions with biological targets.
1-ethyl-N-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine: The presence of a chlorine atom instead of fluorine may alter its chemical reactivity and biological activity.
The unique combination of substituents in this compound imparts specific properties that distinguish it from these similar compounds.
Properties
Molecular Formula |
C13H16FN3 |
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Molecular Weight |
233.28 g/mol |
IUPAC Name |
1-ethyl-N-[(3-fluorophenyl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C13H16FN3/c1-3-17-9-13(10(2)16-17)15-8-11-5-4-6-12(14)7-11/h4-7,9,15H,3,8H2,1-2H3 |
InChI Key |
VBDDYMIVGMGPNX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=CC(=CC=C2)F |
Origin of Product |
United States |
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